molecular formula C12H10N2 B1202981 9-Methyl-9h-pyrido[3,4-b]indole CAS No. 2521-07-5

9-Methyl-9h-pyrido[3,4-b]indole

Cat. No. B1202981
CAS RN: 2521-07-5
M. Wt: 182.22 g/mol
InChI Key: MABOIYXDALNSES-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of derivatives of 9-Methyl-9H-pyrido[3,4-b]indole has been achieved through various methods. For example, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a related compound, was synthesized starting from ethyl indole-2-aldehyde, involving initial N-(4-nitro)phenylation of the indole nucleus and construction of the pyridine nucleus to ensure nitrogen substitution (Murakami et al., 2010).

Molecular Structure Analysis

  • The molecular structure of 9-Methyl-9H-pyrido[3,4-b]indole and its derivatives has been characterized using various techniques like HPLC and UV. These compounds were isolated from pyrolysis products of L-tryptophan and characterized (Tada et al., 1983).

Chemical Reactions and Properties

  • The compound and its derivatives have been found to participate in various chemical reactions. For example, the boron trifluoride complex of 9-methyl pyrido[3,4-b]indole was used as a colorimetric and ratiometric fluorescent sensor for water detection (Enoki & Ooyama, 2019).

Physical Properties Analysis

  • The physical properties of 9-Methyl-9H-pyrido[3,4-b]indole derivatives have been analyzed in various studies. For instance, a study synthesized and characterized 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole as a potent and orally bioavailable BET inhibitor, providing insights into its physical properties (Zhao et al., 2017).

Chemical Properties Analysis

  • The chemical properties of 9-Methyl-9H-pyrido[3,4-b]indole have been extensively studied. For example, its derivatives have been explored as potential pharmacophores for antifilarial chemotherapy, showing significant activity in various in vivo tests (Srivastava et al., 1999).

Scientific Research Applications

  • Corrosion Inhibition : Harmane has been studied for its role as a corrosion inhibitor for steel in hydrochloric acid. It acts as a mixed-type inhibitor and adsorbs onto the steel surface following the Langmuir adsorption isotherm model. This application is significant in materials science and engineering for protecting metals against corrosion (Lebrini, Robert, Vezin, & Roos, 2010).

  • Analytical Chemistry : In the field of analytical chemistry, harmane is identified as a mutagenic constituent in thermally processed meat. Techniques like LC-MS and LC-MS/MS are used for its detection and quantification in foodstuffs (Crotti, Gates, Lopes, & Lopes, 2010).

  • Chemical Synthesis and Mutagenicity : Harmane derivatives have been synthesized and characterized for their mutagenic properties. This research is crucial in understanding the chemical interactions and potential health risks associated with these compounds (Murakami et al., 2010).

  • Medical Applications : Research has been conducted on the use of harmane derivatives as antidiabetic agents. Specific compounds synthesized from harmane show potential antidiabetic activity in animal models, indicating its significance in pharmaceutical research (Choudhary, Kohli, Kumar, & Joshi, 2011).

  • Mass Spectrometry : Beta-carboline alkaloids, including harmane, are used as matrices in mass spectrometry for the analysis of proteins and oligosaccharides. This application is important in bioanalytical chemistry for studying biomolecules (Nonami, Fukui, & Erra-Balsells, 1997).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315 and H319 . These statements indicate that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding dust formation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

9-methylpyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABOIYXDALNSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179871
Record name 9-Methyl-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-9h-pyrido[3,4-b]indole

CAS RN

2521-07-5
Record name 9-Methyl-beta-carboline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHYL-.BETA.-CARBOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC837J2CCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
M Elik, G Serdaroğlu - Cumhuriyet Science Journal, 2017 - dergipark.org.tr
This work dealt with the investigation of the methyl 9H-pyrido [3, 4-b] indole-3-carboxylate (Basic compound) and its C1-substituted derivatives to search for the best substituent group …
Number of citations: 19 dergipark.org.tr
J Wang, S Wu, X Wang, L Li, K Yang, H Zhu… - Chemical Research in …, 2019 - Springer
Allylation of bulky-substituted aromatic aldehydes with allyltrichlorosilanes were catalyzed by axial biscarboline N,N’-dioxide esters with high enantioselectivities up to 92% ee for 1-(4-…
Number of citations: 2 link.springer.com
A Sánchez Coronilla, C Carmona, MA Muñoz… - Journal of …, 2010 - Springer
The singlet excited state pyridinic deprotonation of the 9-methyl-9H-pyrido[3,4-b]indole, MBC, cations has been studied in aqueous NaOH solutions by absorption, steady state and time …
Number of citations: 10 link.springer.com
AS Coronilla, C Carmona, MA Muñoz, M Balón - Journal of fluorescence, 2009 - Springer
The ground and the singlet excited state pyridinic protonation of 9-methyl-9H-pyrido[3,4-b]indole, MBC, in water-N,N-dimethylformamide mixtures has been studied by absorption, …
Number of citations: 18 link.springer.com
C Carmona, M Balón, AS Coronilla… - The Journal of Physical …, 2004 - ACS Publications
The photoinduced proton-transfer reactions of two betacarbolines, 9-methyl-9H-pyrido[3,4-b]indole, MBC, and 1,9-dimethyl-9H-pyrido[3,4-b]indole, MHN, in the presence of the proton …
Number of citations: 25 pubs.acs.org
G Serdaroğlu, E Mustafa - Turkish Computational and Theoretical …, 2018 - dergipark.org.tr
This article deals with the calculation of the quantum chemical parameters of 1-substituted βCCM compounds that can be used as effective drugs in the treatment of many diseases. All …
Number of citations: 12 dergipark.org.tr
M Singh, Vaishali, R Jamra, Deepika, S Kumar… - …, 2022 - Wiley Online Library
A simple and efficient iodine catalysed protocol has been unfolded for the synthesis of novel β‐carboline C1‐linked α‐amino amidines via one‐pot assembly of 1‐formyl β‐carbolines (…
D Arbain, MV Sargent - Australian Journal of Chemistry, 1987 - CSIRO Publishing
Extraction of Picrasma javanica B1. (Simarubaceae) has yielded two new P- carboline alkaloids,1-ethenyl-4-methoxy-9 H- pyrido-[3,4-blindol-5-ol (5-hydroxydehydrocrenatine) (4) and l-…
Number of citations: 31 www.publish.csiro.au
M Singh, R Jamra, AK Paul… - Asian Journal of …, 2022 - Wiley Online Library
A simple and efficient KI promoted sulfur activation‐insertion/de‐nitration strategy has been developed for the synthesis of β‐carboline C1 tethered 2‐acylbenzothiophenes via one‐pot …
Number of citations: 2 onlinelibrary.wiley.com
S Kumar, CC Malakar, V Singh - ChemistrySelect, 2021 - Wiley Online Library
Indole and β‐carboline alkaloids exhibit diverse range of significant pharmacological properties as reflected by their contribution in drug‐discovery. We have described the synthesis of …

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